molecular formula C7H14ClNO2 B1385745 Ethyl-D-proline CAS No. 165552-34-1

Ethyl-D-proline

Cat. No.: B1385745
CAS No.: 165552-34-1
M. Wt: 179.64 g/mol
InChI Key: UBUGOZFEGIKNLN-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-D-proline, a derivative of the non-proteinogenic amino acid D-proline, is characterized by the presence of an ethyl ester group at the carboxyl terminus. Its stereochemical configuration (D-form) distinguishes it from the naturally occurring L-proline, conferring unique physicochemical and biological properties. This compound is widely utilized in pharmaceutical chemistry as a chiral building block for synthesizing peptidomimetics, enzyme inhibitors, and prodrugs . For instance, it has been incorporated into phosphonamide inhibitors targeting metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-D-proline typically involves the modification of proline through various organic reactions. One common method is the alkylation of D-proline with ethyl halides under basic conditions. This reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: Ethyl-D-proline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the proline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition and Drug Development
Ethyl-D-proline has been identified as a significant compound in drug development, particularly as an enzyme inhibitor. Research indicates that proline derivatives, including this compound, play a crucial role in the design of inhibitors targeting various diseases such as cancer, cardiovascular disorders, and viral infections like HIV and Zika virus. The proline moiety enhances binding affinity and stability of these inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with target enzymes .

Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors
The incorporation of D-proline at the C-terminal of oligopeptide inhibitors has been shown to improve their pharmacological properties. Proline's unique structure allows it to stabilize the conformation of peptides, leading to enhanced bioavailability and efficacy in treating hypertension .

Asymmetric Synthesis

Chiral Catalysis
this compound is widely utilized as a chiral catalyst in asymmetric synthesis. Its rigid structure facilitates various organic reactions, making it a valuable component in the synthesis of enantiopure compounds. Notable reactions include:

  • Mannich Reactions : D-proline catalyzes the formation of β-aminocarbonyl compounds.
  • Aldol Reactions : It plays a role in synthesizing erythrose equivalents.
  • Domino Reactions : D-proline is involved in multi-step reactions that produce complex molecules from simpler ones .

Table 1: Summary of Asymmetric Reactions Catalyzed by this compound

Reaction TypeProduct TypeReference
Mannich Reactionβ-Aminocarbonyls
Aldol ReactionErythrose Equivalents
Domino Mannich–Aza MichaelComplex Molecules
Heck Cross-CouplingBiologically Active Compounds

Biochemical Applications

Protein Folding and Enzyme Activity Studies
In biochemistry, this compound is employed to investigate protein folding mechanisms and enzyme activity. Its unique structure allows researchers to explore how modifications in amino acid sequences affect protein stability and function. This research is pivotal for understanding biochemical pathways and developing therapeutic agents .

Polymerization and Peptide Synthesis
this compound is also explored for its potential in synthesizing poly-D-alanine-based peptides through d-aminopeptidases. This application aims to create biostable peptides suitable for pharmaceutical testing and biomaterial development . The ability to synthesize fully D-peptides opens avenues for new pharmaceutical applications and enhances peptide availability for research purposes.

Mechanism of Action

The mechanism by which Ethyl-D-proline exerts its effects is primarily through its role as a chiral catalyst or building block in organic synthesis. It can form stable intermediates with high stereoselectivity, facilitating the formation of desired products with specific configurations. The molecular targets and pathways involved include various enzymes and receptors that recognize its unique chiral structure, leading to specific biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl-D-proline shares functional and structural similarities with several proline derivatives and ester-containing compounds. Below is a detailed comparison based on synthesis efficiency, stereochemical outcomes, and applications.

Key Observations :

  • This compound derivatives exhibit moderate yields (33–47%) compared to morpholinyl-substituted analogs (74%), likely due to steric and electronic effects during phosphonamide coupling .
  • Diastereomer control varies significantly: this compound-based compounds often form mixtures, whereas specific substitutions (e.g., 3-nitrophenyl groups) or optimized reaction conditions can yield single diastereomers, enhancing therapeutic specificity .

Functional Group Impact on Bioactivity

  • Ethyl Ester vs. Methyl Ester : Ethyl esters generally enhance lipophilicity and membrane permeability compared to methyl esters, improving bioavailability in drug candidates .
  • D-Proline vs. L-Proline: The D-configuration in this compound avoids metabolic degradation by proteases targeting L-amino acids, extending its in vivo stability .

Comparison with Non-Proline Derivatives

This compound is distinct from non-proline esters like ethyl 2-methyl-1,3-dioxolane-2-propionate (), which lack the pyrrolidine ring critical for enzyme active-site interactions. Such non-proline derivatives are typically used as solvents or intermediates in organic synthesis rather than bioactive molecules .

Metallo-β-Lactamase (MBL) Inhibition

This compound derivatives inhibit MBLs by mimicking the tetrahedral transition state of β-lactam hydrolysis. For example:

  • Compound 9 (this compound ethyl ester phosphonamide): Shows moderate inhibitory activity (47% yield) but requires further optimization for clinical use .
  • Compound 6 (Morpholinyl-D-proline ethyl ester): Demonstrates superior potency and yield (74%), attributed to enhanced hydrogen bonding with MBL active sites .

Stereochemical Advantages

The D-proline scaffold enables precise spatial arrangement of functional groups, critical for targeting chiral enzyme pockets. This contrasts with racemic mixtures of L/D-proline derivatives, which often reduce efficacy .

Biological Activity

Ethyl-D-proline is a derivative of the amino acid proline, known for its unique cyclic structure and diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and implications for therapeutic applications.

Overview of Proline and Its Derivatives

Proline is a non-essential amino acid that plays critical roles in protein synthesis, cellular metabolism, and various physiological processes. Its derivatives, including cyclic dipeptides (DKPs), exhibit a wide range of biological activities such as anticancer, antioxidant, antiviral, and antibacterial properties . this compound, as a proline analog, inherits some of these beneficial properties while also presenting unique characteristics due to its ethyl substitution.

Biological Activities

1. Anticancer Activity
Research indicates that proline-based compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that certain cyclic dipeptides exhibit cytotoxic effects against human cancer cells such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) at concentrations ranging from 16 to 50 μg/mL . Although specific data on this compound's anticancer activity is limited, its structural similarity to other proline derivatives suggests potential efficacy against tumor growth.

2. Antioxidant Properties
Proline and its derivatives are recognized for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals, thus contributing to overall cellular health and longevity .

3. Neuroprotective Effects
this compound may also possess neuroprotective properties. Proline has been implicated in neuroprotection through mechanisms involving modulation of neurotransmitter systems and reduction of neuroinflammation. This suggests that this compound could be beneficial in conditions like neurodegenerative diseases .

4. Antimicrobial Activity
Proline analogs have demonstrated antimicrobial effects against various pathogens. This compound's ability to inhibit bacterial growth could make it a candidate for developing new antibiotics or adjunct therapies for infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Penetration: Proline-rich peptides exhibit enhanced cell-penetrating abilities due to their unique structure, allowing them to enter cells more efficiently than many other compounds .
  • Enzyme Inhibition: Proline derivatives can act as enzyme inhibitors, targeting specific pathways involved in disease processes such as cancer progression and inflammation .
  • Redox Signaling: Proline plays a role in redox signaling pathways, which are crucial for maintaining cellular homeostasis and responding to stressors .

Research Findings and Case Studies

A summary table of relevant studies on proline derivatives is presented below:

Study ReferenceCompoundBiological ActivityCell Line/ModelIC50/EC50 Values
Cyclo(l-Pro-l-Pro)AnticancerHCT-11616 μg/mL
Cyclo(l-His-l-Pro)AnticancerMCF-730 μg/mL
L-ProlineAntioxidantVarious modelsNot specified
Noformicin (Proline analog)AntimicrobialVarious pathogensNot specified

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Ethyl-D-proline?

  • Methodological Answer : To ensure reproducibility, outline reaction conditions (solvent, temperature, catalysts), purification steps (e.g., column chromatography, recrystallization), and characterization methods (NMR, IR, mass spectrometry). Include a stepwise validation process, such as comparing yields and spectral data with published benchmarks. For chiral purity, employ chiral HPLC or polarimetry .

  • Example Table :
ParameterOptimal ConditionValidation Metric
SolventAnhydrous THFPurity via NMR (>98%)
CatalystPd/C (5% wt)Yield (75-85%)
Chiral Purity CheckChiral HPLC (Daicel column)Enantiomeric ratio (≥99:1)

Q. What analytical techniques are most effective for confirming the enantiomeric purity of this compound?

  • Methodological Answer : Use a combination of:

  • Chiral HPLC : Select columns with chiral stationary phases (e.g., cellulose derivatives) and validate resolution parameters .
  • NMR with Chiral Solvating Agents : Employ europium-based shift reagents to distinguish enantiomers in spectra .
  • Optical Rotation : Compare observed values with literature data under standardized conditions (concentration, solvent, wavelength) .

Q. How should researchers address variability in physicochemical property measurements (e.g., solubility, stability) of this compound?

  • Methodological Answer : Standardize protocols by:

  • Replicating measurements under controlled conditions (temperature, pH).
  • Using validated reference standards for calibration.
  • Reporting uncertainties (e.g., ±SD) and statistical outliers in datasets .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

  • Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay conditions, cell lines). Perform meta-analysis using tools like RevMan to aggregate data, assess heterogeneity (I² statistic), and apply sensitivity analyses. Experimental replication under standardized protocols is critical .

  • Example Framework :
       1. Define inclusion/exclusion criteria for studies.  
       2. Extract data on IC₅₀, dose-response curves, and assay parameters.  
       3. Statistically compare variances using ANOVA or mixed-effects models.  

Q. What computational strategies optimize reaction conditions for this compound synthesis while minimizing racemization?

  • Methodological Answer : Combine density functional theory (DFT) calculations to model transition states and identify racemization pathways. Validate predictions experimentally via kinetic studies (e.g., monitoring enantiopurity over time using chiral HPLC). Tools like Gaussian or ORCA are recommended for modeling .

Q. How can this compound’s pharmacokinetic data be integrated into broader proline derivative research?

  • Methodological Answer : Use comparative pharmacokinetic modeling :

  • Normalize data (e.g., AUC, Cₘₐₓ) across studies using body weight/surface area.
  • Apply machine learning (e.g., random forests) to identify structural determinants of bioavailability.
  • Cross-reference with proteomics data to assess transporter interactions (e.g., peptide transporters) .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Adhere to institutional animal care protocols (IACUC) or human ethics committees (IRB) for clinical trials. Key steps:

  • Obtain informed consent for human participants.
  • Justify sample sizes via power analysis to minimize animal use.
  • Report adverse events transparently in publications .

Q. How should researchers design a robust QSAR study for this compound derivatives?

  • Methodological Answer : Follow these steps:

Curate a dataset with structural descriptors (e.g., logP, molecular weight) and activity data.

Apply feature selection (e.g., LASSO regression) to avoid overfitting.

Validate models using cross-validation (k-fold) and external test sets .

Q. Data Management and Reporting

Q. What frameworks ensure transparency in reporting synthetic yields and characterization data?

  • Methodological Answer : Use the MIChI (Minimum Information for Chemical Investigations) guidelines:

  • Document raw spectral data in appendices.
  • Provide accession codes for public repositories (e.g., ChemSpider).
  • Disclose instrumentation calibration dates and software versions .

Q. How can conflicting NMR assignments for this compound be reconciled?

  • Methodological Answer :
    Perform 2D NMR experiments (e.g., HSQC, COSY) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs). Publish raw data files to enable peer verification .

Properties

CAS No.

165552-34-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(2R)-1-ethylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1

InChI Key

UBUGOZFEGIKNLN-FYZOBXCZSA-N

SMILES

CCN1CCCC1C(=O)O

Isomeric SMILES

CCN1CCC[C@@H]1C(=O)O.Cl

Canonical SMILES

CCN1CCCC1C(=O)O.Cl

sequence

P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl-D-proline
Ethyl-D-proline
Ethyl-D-proline
Ethyl-D-proline
Ethyl-D-proline
Ethyl-D-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.